molecular formula C15H12F2N4O3 B12349329 Diflufenzopyr CAS No. 1957168-02-3

Diflufenzopyr

Cat. No.: B12349329
CAS No.: 1957168-02-3
M. Wt: 334.28 g/mol
InChI Key: IRJQWZWMQCVOLA-DNTJNYDQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diflufenzopyr is synthesized through a series of chemical reactions involving the formation of hydrazones and subsequent reactions with various reagents. The synthetic route typically involves the reaction of 3,5-difluoroaniline with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diflufenzopyr undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diflufenzopyr has a wide range of applications in scientific research:

Mechanism of Action

Diflufenzopyr exerts its effects by inhibiting the transport of auxins, which are essential plant hormones. This inhibition disrupts the normal growth and development of plants, leading to the selective control of broadleaf weeds. The molecular targets include auxin transport proteins and pathways involved in auxin distribution within the plant .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to synergize with other auxin-type herbicides, enhancing their efficacy and providing more effective weed control. Its specific mode of action as an auxin transport inhibitor sets it apart from other herbicides that primarily mimic auxin activity .

Properties

CAS No.

1957168-02-3

Molecular Formula

C15H12F2N4O3

Molecular Weight

334.28 g/mol

IUPAC Name

2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24)/b20-8+

InChI Key

IRJQWZWMQCVOLA-DNTJNYDQSA-N

Isomeric SMILES

C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)O

Canonical SMILES

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O

Color/Form

Off-white powder, solid
Off-white solid

density

0.24 g/mL at 25 °C
Tan, rod-like, granular solid;  Density: 0.63 g/mL at 25 °C;  pH = 8.51 /Diflufenzopyr End-use Product/

melting_point

135.5 °C;  decomp at 155 °C

physical_description

Off-white solid;  [Merck Index] Tan solid;  [MSDSonline]

solubility

In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9)

vapor_pressure

VP: 1.0X10-7 kPa at 20 °C and 25 °C
less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C

Origin of Product

United States

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